6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate
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Overview
Description
6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols or amines .
Scientific Research Applications
6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate these targets’ activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-4-methoxyphenol
- 3,5-di-tert-butyl-4-hydroxyanisole
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
What sets 6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-6-20(28)31-19-13-16(25(2,3)4)11-15-12-18(24(29)32-21(15)19)23-26-22(27-33-23)14-7-9-17(30-5)10-8-14/h7-13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMLOLJEROHUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C2C(=CC(=C1)C(C)(C)C)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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